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Compound of Interest

Compound Name: Tris(2-cyanoethyl)amine

Cat. No.: B1293739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Tris(beta-cyanoethyl)amine, a molecule of interest in various chemical and pharmaceutical

research areas. Due to the limited availability of publicly accessible, fully characterized

experimental spectra, this guide combines available experimental data with predicted

spectroscopic values based on established principles. This approach offers a robust reference

for the identification and characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Tris(beta-cyanoethyl)amine.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
¹H NMR (Proton NMR)

Chemical
Shift (δ)
ppm

Multiplicity Integration
Coupling
Constant
(J) Hz

Assignment
Data
Source

~2.85 t 6H ~6.5 -N-CH₂- Predicted

~2.50 t 6H ~6.5 -CH₂-CN Predicted
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Note: A publicly available ¹H NMR spectrum exists, however, it lacks detailed peak assignments

and integration values. The data presented here is based on typical chemical shifts for similar

structural motifs.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment Data Source

~118 -C≡N Predicted

~50 -N-CH₂- Predicted

~16 -CH₂-CN Predicted

Note: No experimental ¹³C NMR spectrum for Tris(beta-cyanoethyl)amine was publicly

available at the time of this guide's compilation. The chemical shifts are predicted based on the

functional groups present.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber
(cm⁻¹)

Functional
Group

Vibrational
Mode

Intensity Data Source

~2250 C≡N Stretching Medium-Strong Predicted

~2950-2850 C-H Stretching Medium Predicted

~1460 C-H Bending Medium Predicted

~1250 C-N Stretching Medium Predicted

Note: While the use of IR spectroscopy for the identification of Tris(beta-cyanoethyl)amine has

been mentioned in literature, specific peak data was not available. The presented data is based

on characteristic absorption frequencies for aliphatic nitriles and tertiary amines.

Table 3: Mass Spectrometry (MS) Data
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m/z Ion Fragmentation Data Source

176 [M]⁺ Molecular Ion Predicted

136 [M - CH₂CN]⁺ Alpha-cleavage Predicted

54 [CH₂CH₂CN]⁺ Predicted

Note: No experimental mass spectrum for Tris(beta-cyanoethyl)amine was publicly available.

The predicted fragmentation pattern is based on the expected behavior of tertiary amines

under electron ionization.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of Tris(beta-cyanoethyl)amine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.
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Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as the ¹³C nucleus is less abundant and less sensitive.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the Tris(beta-

cyanoethyl)amine molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance

(ATR) accessory.
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Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid Tris(beta-cyanoethyl)amine sample directly onto the ATR

crystal, ensuring good contact.

Apply pressure using the instrument's pressure arm to ensure intimate contact between the

sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled

with a Gas Chromatograph (GC-MS).

Sample Preparation and Introduction (GC-MS):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve a small amount of Tris(beta-cyanoethyl)amine in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Parameters:

GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

Inlet Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Helium at a constant flow rate.

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Data Processing:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Tris(beta-

cyanoethyl)amine.

Extract the mass spectrum for that peak.

Identify the molecular ion peak ([M]⁺).

Identify and propose structures for the major fragment ions.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like Tris(beta-cyanoethyl)amine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Profile of Tris(beta-cyanoethyl)amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293739#tris-beta-cyanoethyl-amine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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